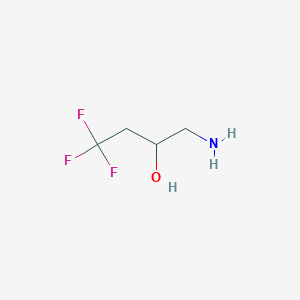

1-Amino-4,4,4-trifluorobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

371-87-9 |

|---|---|

Molecular Formula |

C4H8F3NO |

Molecular Weight |

143.11 g/mol |

IUPAC Name |

1-amino-4,4,4-trifluorobutan-2-ol |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2 |

InChI Key |

KZNGMHZLGGFBIH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)O)C(F)(F)F |

Origin of Product |

United States |

The Significance of Fluorine Substitution in Contemporary Organic Chemistry

The introduction of fluorine into organic compounds imparts unique and often highly desirable properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to organofluorine compounds. wikipedia.orgnih.gov This stability is a key factor in the development of robust materials and metabolically stable pharmaceuticals. taylorandfrancis.comrsc.org

Fluorine's high electronegativity, the highest of any element, dramatically alters the electronic properties of a molecule. numberanalytics.comnumberanalytics.com This can influence a molecule's reactivity, acidity, basicity, and intermolecular interactions. rsc.orgnumberanalytics.com For instance, the substitution of hydrogen with fluorine can enhance a drug's bioavailability and its binding affinity to target enzymes. taylorandfrancis.comnumberanalytics.com These transformative effects have led to the widespread use of organofluorine compounds in a vast array of applications, including pharmaceuticals, agrochemicals, polymers, and advanced materials. numberanalytics.comwikipedia.org

Key Properties Imparted by Fluorine Substitution:

| Property | Description | Impact on Molecules |

| High Electronegativity | Fluorine is the most electronegative element, leading to highly polarized C-F bonds. numberanalytics.comnumberanalytics.com | Alters electronic distribution, affecting reactivity and intermolecular interactions. rsc.orgnumberanalytics.com |

| Strong Carbon-Fluorine Bond | The C-F bond is exceptionally strong and stable. wikipedia.orgnih.gov | Confers high thermal and chemical stability to the molecule. wikipedia.orgnih.gov |

| Altered Lipophilicity | The effect on lipophilicity can vary, but often the introduction of fluorine increases it. | Can improve the absorption and distribution of pharmaceutical compounds. |

| Metabolic Stability | The strength of the C-F bond makes it resistant to metabolic degradation. taylorandfrancis.com | Increases the in vivo half-life of drugs. taylorandfrancis.com |

An Overview of α and β Trifluoromethylated Amino Alcohols

Amino alcohols are bifunctional compounds containing both an amine and an alcohol functional group, making them valuable building blocks in organic synthesis. uzh.ch The introduction of a trifluoromethyl (CF3) group into their structure creates trifluoromethylated amino alcohols, which are broadly classified as α- or β-isomers depending on the position of the CF3 group relative to the hydroxyl group.

α-Trifluoromethylated Amino Alcohols: In these compounds, the trifluoromethyl group is attached to the same carbon atom as the hydroxyl group. These motifs are found in various pharmaceuticals, including HIV reverse transcriptase inhibitors. nih.gov The synthesis of α-trifluoromethylated tertiary alcohols is often achieved through the Friedel-Crafts alkylation reaction with trifluoromethyl ketones. nih.gov

β-Trifluoromethylated Amino Alcohols: In this class, the trifluoromethyl group is located on the carbon atom adjacent to the one bearing the hydroxyl group. 1-Amino-4,4,4-trifluorobutan-2-ol is a prime example of a β-trifluoromethylated amino alcohol. These compounds are considered valuable building blocks for creating peptidomimetics and other biologically active molecules. nih.govnih.gov Their synthesis can be achieved through various methods, including the reduction of α-aminoalkyl trifluoromethyl ketones and the nucleophilic trifluoromethylation of α-amino aldehydes. uzh.chnih.gov The introduction of the trifluoromethyl group can significantly enhance the biological activity and stereoselectivity of these molecules in asymmetric synthesis compared to their non-fluorinated counterparts. nih.govmdpi.com

Research Trajectories and Academic Focus on 1 Amino 4,4,4 Trifluorobutan 2 Ol

General Approaches to Trifluoromethylated β-Amino Alcohols

The construction of the 1-amino-2-hydroxy-4,4,4-trifluorobutyl backbone can be achieved through several primary disconnection strategies. These methods typically involve either the formation of the C-CF3 bond on a carbonyl-containing precursor, the reduction of a nitrogen-containing intermediate, or the transformation of a pre-existing heterocyclic system.

A powerful and widely used method for synthesizing α-trifluoromethyl alcohols involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound. semanticscholar.org This approach is foundational for creating the alcohol moiety of the target structure, which can then be further functionalized.

(Trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent, is a key reagent for the nucleophilic trifluoromethylation of aldehydes and ketones. semanticscholar.orgwikipedia.org The reaction is typically initiated by a catalytic amount of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The fluoride ion activates the TMS-CF3, generating a transient trifluoromethyl anion (CF3⁻) or a related reactive species, which then attacks the electrophilic carbonyl carbon. wikipedia.orgorganic-chemistry.org This process, followed by hydrolysis of the resulting silyl (B83357) ether, yields the corresponding α-trifluoromethyl alcohol. organic-chemistry.org The reaction is versatile and can be applied to a wide range of carbonyl substrates under mild conditions. organic-chemistry.orgmdpi.com

The general mechanism can be summarized as follows:

Activation of TMS-CF3 by a fluoride ion source.

Nucleophilic attack of the generated trifluoromethide equivalent on the carbonyl group.

Formation of a trifluoromethylated silyl ether intermediate.

Hydrolysis to yield the final trifluoromethylated alcohol.

This method has been successfully used to trifluoromethylate various carbonyl compounds, including aldehydes and ketones, to produce trifluoromethylated carbinols, which are precursors to β-amino alcohols. acs.orgnih.gov

Table 1: Examples of Nucleophilic Trifluoromethylation of Carbonyls with TMS-CF3

| Carbonyl Substrate | Catalyst/Conditions | Product | Yield | Reference |

| Cyclohexanone | TBAF, THF | 1-(Trifluoromethyl)cyclohexan-1-ol | High | wikipedia.org |

| Various Aldehydes & Ketones | Fluoride Ion | α-Trifluoromethyl Alcohols | Generally High | organic-chemistry.org |

| β-Keto-benzyl-O-oximes | Ruppert-Prakash Reagent | Monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes | 81-95% | mdpi.com |

Once the trifluoromethylated alcohol is obtained, it can be oxidized to the corresponding trifluoromethyl ketone. This ketone serves as a crucial intermediate for introducing the amino group via reductive amination. acs.orgnih.gov Reductive amination involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine. acs.orgacs.org

Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and trichlorosilane. nih.govmasterorganicchemistry.com Catalytic systems, including those based on ruthenium and iridium, have been developed for the asymmetric reductive amination of aryl-trifluoromethyl ketones, providing access to chiral primary amines with high enantioselectivity. acs.orgacs.org

A plausible reaction pathway involves:

Oxidation of the α-trifluoromethyl alcohol to the corresponding ketone.

Reaction of the ketone with an amine source (e.g., NH₄OAc) to form an imine intermediate. acs.org

Reduction of the imine to the target β-amino alcohol. acs.orgnih.gov

Table 2: Catalytic Systems for Reductive Amination of Trifluoromethyl Ketones

| Ketone Substrate | Catalyst System | Amine/Hydrogen Source | Key Features | Reference |

| Aryl-trifluoromethyl ketones | Ruthenium Catalyst | NH₄OAc / H₂ | High yields (up to 87%) and enantioselectivity (up to 97% ee) for primary amines. | acs.org |

| Various Ketones | Cp*Ir(III) Complexes | Ammonium Formate | High chemoselectivity for primary amines, operationally simple. | acs.org |

| Aryl trifluoromethyl ketones | LiAlH(OtBu)₃ | α-Amino Esters | Diastereoselective reductive amination. | nih.gov |

An alternative route to trifluoromethylated β-amino alcohols begins with the formation of a cyanohydrin from a trifluoromethyl ketone. nih.gov Cyanohydrins are formed by the nucleophilic addition of a cyanide anion to a carbonyl group. libretexts.org For instance, treating a trifluoromethyl ketone with trimethylsilyl (B98337) cyanide (TMS-CN) yields a silylated cyanohydrin. nih.gov

This intermediate can then be directly reduced to the corresponding β-amino alcohol. nih.gov A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both the nitrile group to a primary amine and the silyl ether to an alcohol in a single step. nih.gov This two-step protocol provides a straightforward conversion of trifluoromethyl ketones into the desired 1-amino-2-(trifluoromethyl) alcohol structures. nih.gov

The process can be outlined as:

Addition of TMS-CN to a trifluoromethyl ketone to form a silylated cyanohydrin.

Reduction of the silylated cyanohydrin with a strong reducing agent like LiAlH₄ to yield the β-amino alcohol.

Photochemical methods, using solvated electrons or hydrogen atoms promoted by metal ions, have also been explored for the reduction of cyanohydrins. researchgate.net

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org Due to the electron-withdrawing nature of the trifluoromethyl group, trifluoromethyl ketones are excellent substrates for the Henry reaction with nitroalkanes like nitromethane. nih.govthieme-connect.com This reaction produces β-nitro alcohols. wikipedia.org

The resulting β-nitro alcohol is a versatile intermediate. The nitro group can be readily reduced to a primary amino group using various methods, such as catalytic hydrogenation or reduction with reagents like nickel(II) chloride/sodium borohydride, to furnish the target β-amino alcohol. wikipedia.orgacs.org This method allows for the construction of the carbon skeleton and the introduction of a nitrogen precursor in a single step, followed by a reduction to reveal the final product. acs.org

Key steps in this synthetic sequence are:

Base-catalyzed addition of a nitroalkane (e.g., nitromethane) to a trifluoromethyl ketone (Henry Reaction) to form a β-nitro alcohol. sciencemadness.org

Reduction of the nitro group to a primary amine to yield the final β-amino alcohol. wikipedia.orgacs.org

Table 3: Henry Reaction with Trifluoromethyl Ketones

| Ketone Substrate | Nitroalkane | Catalyst/Conditions | Product Type | Reference |

| Trifluoromethyl ketones | Nitroalkanes | Catalyst-free, Tap Water | β-Nitro alcohol | thieme-connect.com |

| Fluoral hydrate | Nitromethane | K₂CO₃ | Trifluoromethyl β-nitro alcohol | nih.gov |

| α-Trifluoromethyl ketones | Nitromethane | Chiral Lanthanum(III) Complex | α-Trifluoromethyl tertiary nitroaldols (up to 98% ee) | acs.org |

Chiral trifluoromethylated oxazolidines, known as FOX auxiliaries, provide a highly effective and diastereoselective route to enantiopure trifluoromethylated β-amino alcohols. nih.gov This strategy involves the addition of organometallic reagents, such as organolithium species, to 2-hydroxymethyl fluorinated oxazolidines. nih.gov

The attack of the organolithium reagent on the oxazolidine (B1195125) ring system leads to a ring-opening reaction, which, after workup, yields the desired β-amino alcohol. The stereochemistry of the final product is controlled by the pre-existing stereocenters in the chiral FOX starting material, allowing for a high degree of diastereoselectivity. nih.gov This method is particularly useful for synthesizing β-amino alcohols that are quaternarized at the β-position. nih.gov

Synthetic Methodologies for this compound and Related Structures

The synthesis of fluorinated amino alcohols, such as this compound, has garnered significant attention due to their importance in medicinal chemistry and materials science. thieme.de The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of molecules. mdpi.com This article details various synthetic strategies for preparing these valuable compounds, with a focus on controlling stereochemistry.

Applications of 1 Amino 4,4,4 Trifluorobutan 2 Ol and Its Derivatives in Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

As chiral building blocks, these compounds serve as foundational synthons, incorporating their unique structural and stereochemical features directly into the target molecule. Their trifluoromethyl-substituted backbone is particularly valuable for creating novel analogues of biologically active compounds.

A significant application of synthons related to 1-amino-4,4,4-trifluorobutan-2-ol is in the preparation of enantiomerically pure α-amino acids, which are crucial components of many pharmaceuticals. Specifically, (S)-2-Amino-4,4,4-trifluorobutanoic acid, a derivative of the title compound, is in high demand as a bioisostere for the natural amino acid leucine (B10760876). acs.orgresearchgate.netnih.gov Its synthesis has been achieved on a large scale through the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base with 1,1,1-trifluoro-2-iodoethane. researchgate.netmdpi.com This method features a recyclable chiral auxiliary, making the process commercially viable. researchgate.net After the key C-C bond formation, the complex is disassembled to release the desired amino acid. researchgate.netmdpi.com

An alternative route to this class of amino acids involves the Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene, followed by a series of transformations including the nucleophilic opening of a cyclic sulfate (B86663). acs.orgnih.gov

Furthermore, β-amino-α-trifluoromethyl alcohols, the class to which this compound belongs, are versatile precursors themselves. They can be transformed into a variety of other functional molecules, including the corresponding trifluoromethylated carboxylic acids and heterocycles. acs.org

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) |

| 1 | KOH | DMF | 20-35 | - | >99 |

| 2 | NaOH | DMF | 20-35 | - | 98 |

| 3 | K2CO3 | DMF | 20-35 | - | 97 |

| 4 | Cs2CO3 | DMF | 20-35 | - | 98 |

This table summarizes the optimized conditions for the key alkylation step in the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid via a Ni(II)-glycine complex. Data sourced from researchgate.netmdpi.com.

The functional groups on this compound and its derivatives make them ideal starting materials for the synthesis of optically active fluorinated heterocycles. These cyclic structures are privileged scaffolds in medicinal chemistry. For instance, β-amino-α-trifluoromethyl alcohols can be converted into various heterocyclic systems. acs.org

A notable example is the highly regioselective (3+2)-cycloaddition reaction between in-situ generated trifluoroacetonitrile (B1584977) imines and enones, which produces trans-configured 5-acyl-pyrazolines. acs.org These intermediates can then be aromatized to yield polyfunctionalized 3-trifluoromethylpyrazoles. acs.org Another powerful strategy involves the synthesis of key isoxazole (B147169) intermediates. A highly regioselective cycloaddition was employed in a scale-up synthesis of a potent S1P1 receptor agonist, highlighting the utility of these building blocks in constructing complex heterocyclic drugs. acs.org

The structural similarity between the 2,2,2-trifluoroethyl group and the isopropyl group of leucine allows for the use of 2-amino-4,4,4-trifluorobutanoic acid as a bioisosteric replacement for leucine in peptide and peptidomimetic design. researchgate.net This substitution can enhance the metabolic stability of a peptide-based drug or fine-tune its binding affinity and pharmacological profile. researchgate.netmdpi.com

This strategy has been applied to the preparation of analogues of complex natural products. For example, fluorinated amino acids are used in the synthesis of tubulysin (B8622420) analogues, which are potent anticancer agents intended for use as payloads in antibody-drug conjugates. nih.gov The incorporation of these unnatural amino acids provides a method for creating novel therapeutics with improved properties. nih.gov This approach is a cornerstone of modern drug discovery, enabling the creation of tailor-made amino acids for specific biological targets. nih.gov

As Chiral Ligands and Organocatalysts in Asymmetric Reactions

In this role, the chiral amino alcohol does not become part of the final product's structure. Instead, it acts as a transient chiral influence, either as a ligand for a metal catalyst or as a metal-free organocatalyst, to control the stereochemical outcome of a reaction. The introduction of a trifluoromethyl group into the ligand can significantly improve stereoselectivity compared to non-fluorinated analogues. mdpi.com

Chiral β-amino alcohols are highly effective ligands for promoting the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction. organic-chemistry.orgunipd.it Derivatives of this compound and related fluorinated amino alcohols have been shown to be superior catalysts in these transformations. mdpi.com In the addition of diethylzinc (B1219324) to various aldehydes, the use of chiral amino alcohol catalysts leads to the corresponding secondary alcohols in high yields and with excellent enantioselectivity. organic-chemistry.orgnih.gov

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Benzaldehyde | 1,4-aminoalcohol from (+)-camphor | 94 | 95 | S |

| 4-Chlorobenzaldehyde | 1,4-aminoalcohol from (+)-camphor | 95 | 92 | S |

| 4-Methoxybenzaldehyde | 1,4-aminoalcohol from (+)-camphor | 92 | 87 | S |

| Hexanal | 1,4-aminoalcohol from (+)-camphor | 85 | 87 | S |

This table illustrates the effectiveness of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes. Data sourced from nih.gov.

Similarly, these chiral ligands are effective in the asymmetric aza-Reformatsky reaction. This reaction involves the addition of an α-haloester-derived zinc enolate to an imine to produce β-amino acids. The use of chiral 1,2-amino alcohol ligands with ethyl dibromofluoroacetate has been reported to yield the desired β-lactams or β-amino acids with outstanding enantioselectivities, reaching up to 96% ee. chemrxiv.org This highlights the powerful stereodirecting ability of these fluorinated ligands in reactions with imines. chemrxiv.orgnih.gov

The utility of this compound derivatives extends to other crucial transformations, including cycloadditions and cyclopropanation reactions. Chiral trifluoromethylated amino alcohols have been shown to act as organocatalysts in Diels-Alder and 1,3-dipolar cycloaddition reactions. mdpi.com

In cyclopropanation, a trifluoromethylated amino alcohol can serve as a chiral auxiliary to direct the stereoselective formation of the three-membered ring. In a Simmons-Smith reaction, the presence of the fluorinated amino alcohol auxiliary not only controls the diastereoselectivity (>99%) but also accelerates the reaction rate due to the electron-withdrawing effect of the trifluoromethyl group. More advanced methods involve the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, which provides access to versatile trifluoromethyl-cyclopropylboronates, key intermediates for synthesizing novel analogues of biologically active cyclopropylamines. nih.govorganic-chemistry.org

These compounds also catalyze other C-C bond-forming reactions. The Petasis borono-Mannich reaction, a multicomponent reaction between an aldehyde, an amine, and a boronic acid, can be catalyzed by chiral ligands to produce valuable chiral 1,2-amino alcohols. Furthermore, the asymmetric alkynylation of trifluoromethyl ketones, a challenging transformation, can be achieved using chiral ligands in the presence of zinc reagents to furnish CF3-substituted propargylic alcohols in high yield and enantiomeric excess.

Induction of Asymmetry in Stereoselective Fluorination Processes

The creation of stereogenic centers bearing a fluorine atom or a fluoroalkyl group is a significant challenge in synthetic chemistry. While this compound itself is a chiral molecule, its direct application as a catalyst or ligand in stereoselective fluorination is not widely documented. However, the principles of asymmetric synthesis that produce such chiral fluorinated amino alcohols are central to the field. Methodologies for inducing asymmetry in fluorination processes often rely on metal-catalyzed or organocatalytic systems where chirality is introduced through ligands or the catalysts themselves. mdpi.com

Key strategies for achieving stereocontrol in fluorination include:

Metal-Catalyzed Asymmetric Fluorination: Chiral metal complexes are employed to promote stereoselective fluorination. For instance, complexes of titanium, europium, and other metals with chiral ligands like TADDOL or pybox derivatives have been used for the α-fluorination of β-keto esters with electrophilic fluorine sources like Selectfluor®. mdpi.com The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the fluorinating agent to approach the substrate from a preferred direction, thus leading to an enantiomerically enriched product. mdpi.com

Organocatalytic Asymmetric Fluorination: Chiral organic molecules, such as proline derivatives and cinchona alkaloids, can catalyze the enantioselective fluorination of carbonyl compounds. These catalysts activate the substrate by forming chiral enamines or iminium ions, which then react with an electrophilic fluorine source. This approach has proven effective for the α-fluorination of aldehydes and ketones. beilstein-journals.org

Chiral Auxiliary-Based Synthesis: Another approach involves attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of the fluorination reaction. After the C-F bond is formed, the auxiliary can be removed to yield the desired chiral fluorinated molecule. This method has been widely used in the preparation of optically pure α-fluoroalkyl-α-amino acids.

A pivotal reaction in the synthesis of chiral fluorinated amino alcohols and their derivatives is the Sharpless asymmetric dihydroxylation. mdpi.comorganic-chemistry.orgwikipedia.org This powerful method allows for the enantioselective conversion of a prochiral alkene into a chiral diol using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgencyclopedia.pub This strategy is fundamental to the synthesis of compounds like trifluoromethylated threonine, where an alkene precursor is converted into a key diol intermediate with high stereocontrol, as will be discussed in section 4.3.3. nih.gov

Role in the Synthesis of Bioisosteres and Non-Natural Amino Acids

Fluorinated amino acids are of distinct interest in modern drug design. mdpi.com Derivatives of this compound serve as precursors to a variety of non-natural amino acids that act as bioisosteres of their proteinogenic counterparts. The incorporation of these unnatural amino acids can endow peptides with enhanced properties, such as resistance to proteolytic degradation and increased lipophilicity. nih.govnih.gov

The trifluoromethyl (CF₃) group is often considered a bioisostere of the isopropyl group. This relationship is particularly relevant in drug design, where the substitution of an isopropyl group with a trifluoromethyl group can lead to improved pharmacological profiles. In the context of amino acids, 2-amino-4,4,4-trifluorobutanoic acid is considered a bioisostere of leucine, which contains an isobutyl side chain structurally related to the isopropyl moiety. mdpi.com

The rationale for this bioisosteric replacement stems from several factors. While the trifluoromethyl group has a similar van der Waals volume to the isopropyl group, its electronic properties are vastly different. encyclopedia.pub The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which can alter binding interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Furthermore, the C-F bond is exceptionally strong, which increases the metabolic stability of the molecule by making it resistant to oxidative degradation by cytochrome P450 enzymes. mdpi.com This enhanced stability is a critical advantage in drug development.

| Property | Isopropyl Group (-CH(CH₃)₂) | Trifluoromethyl Group (-CF₃) | Reference |

|---|---|---|---|

| Van der Waals Volume | Similar | Similar | encyclopedia.pub |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | mdpi.com |

| Lipophilicity (Hansch π value) | +1.53 | +0.88 | encyclopedia.pub |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | mdpi.com |

The synthesis of peptides containing α-trifluoromethylated amino acids is a key strategy for creating proteolytically stable peptidomimetics. nih.gov The presence of the CF₃ group at the α-carbon sterically hinders the approach of peptidases, thereby increasing the half-life of the peptide drug. Various synthetic methods have been developed to access these valuable building blocks. acs.org

One common approach involves the nucleophilic addition of organometallic reagents to trifluoromethyl α-ketimino esters. acs.org Another powerful strategy is the asymmetric Strecker reaction, which can be applied to trifluoro ketimines to produce chiral α-CF₃-α-amino nitriles, which are then hydrolyzed to the corresponding amino acids. nih.gov Recent advances have also utilized biocatalysis, employing engineered enzymes to catalyze the asymmetric synthesis of chiral α-trifluoromethyl amino esters with high yields and enantioselectivity. nih.govacs.org

A notable application is the synthesis of α-trifluoromethyl-homoserine. A novel route involves the hydrolysis of α-CF₃-α-carboxyazetidine under acidic conditions, which proceeds via the opening of the four-membered ring to yield the desired α-trifluoromethyl-homoserine. nih.gov

| Method | Precursor | Product | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic N-H Carbene Insertion | Benzyl 2-diazotrifluoropropanoate and aryl amines | Chiral α-trifluoromethyl amino esters | High yield (>99%) and enantioselectivity (up to 95:5 er) using engineered cytochrome c₅₅₂ | nih.govacs.org |

| Photoredox Radical Alkylation | Trifluoromethyl-containing imino esters | α-CF₃-derived natural amino acid analogues | Visible-light-mediated, metal-free, continuous flow technology | acs.org |

| Strecker Reaction / Ring Opening | Trifluoro ketimines leading to azetidine (B1206935) amino nitrile | α-Trifluoromethyl-homoserine | Acid-catalyzed hydrolysis and ring-opening of the azetidine intermediate | nih.gov |

The synthesis of β-hydroxy-α-amino acids containing a trifluoromethyl group, such as 4,4,4-trifluorothreonine, requires precise control over two adjacent stereocenters. An efficient enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine has been developed, showcasing a powerful synthetic sequence. nih.gov

The synthesis begins with a trifluoromethylated trans-disubstituted alkene, which serves as a key intermediate. The critical step for establishing the stereochemistry is the Sharpless asymmetric dihydroxylation of this alkene. nih.gov By selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β), either enantiomer of the resulting diol can be produced with high stereoselectivity. organic-chemistry.orgwikipedia.org This diol is then converted into a cyclic sulfate. Subsequent nucleophilic opening of the cyclic sulfate with an azide (B81097) anion (NaN₃) occurs with inversion of configuration, establishing the anti relationship between the newly formed amino group and the existing hydroxyl group. The synthesis is completed through a series of transformations including hydrogenation and oxidation to yield the final trifluorinated threonine product. nih.gov This same synthetic strategy, starting from the same trifluoromethylated alkene intermediate, can also be adapted to produce 2-amino-4,4,4-trifluorobutanoic acid. nih.gov

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Trifluoromethylation | Benzyl-protected bromoalkene + CF₃ source | Formation of the key trifluoromethylated alkene intermediate | nih.gov |

| 2 | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.) | Enantioselective formation of a chiral diol | nih.gov |

| 3 | Cyclic Sulfate Formation & Opening | 1. SOCl₂ 2. RuCl₃, NaIO₄ 3. NaN₃ | Introduction of the amino group precursor with inversion of stereochemistry | nih.gov |

| 4 | Hydrogenation & Oxidation | 1. H₂, Pd/C 2. Oxidation | Conversion to the final amino acid product | nih.gov |

Advanced Structural Characterization Techniques for Trifluoromethylated Amino Alcohols

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone of structural characterization in organic chemistry. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of data on the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton skeletons of a molecule. For fluorinated compounds, ¹⁹F NMR adds another layer of analytical depth.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for all hydrogen atoms in a molecule. In 1-amino-4,4,4-trifluorobutan-2-ol, distinct signals are expected for the protons on the aminomethyl (-CH₂-N), hydroxymethine (>CH-OH), and trifluoromethyl-adjacent methylene (B1212753) (-CH₂-CF₃) groups. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton environment. The splitting pattern is dictated by the number of neighboring protons according to the n+1 rule.

-CH₂-N: The protons of the aminomethyl group are adjacent to the chiral center (>CH-OH), making them diastereotopic. They would likely appear as a complex multiplet.

>CH-OH: This proton is adjacent to two methylene groups, which would also result in a complex multiplet.

-CH₂-CF₃: The protons on the methylene group adjacent to the trifluoromethyl group would be split into a quartet by the three fluorine atoms (n+1=4).

-OH and -NH₂: The protons on the hydroxyl and amino groups are exchangeable and may appear as broad singlets, often not coupling with adjacent protons. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| -NH₂ | Broad singlet | s (broad) |

| -CH(OH)- | Multiplet | m |

| -CH₂-NH₂ | Multiplet | m |

| -CH₂-CF₃ | Quartet (q) | q |

Note: Predicted values are based on general principles and data for analogous structures. rsc.org

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. huji.ac.ilnsf.gov Its high natural abundance and the large range of chemical shifts make it an excellent tool for identifying and quantifying fluorinated analytes. nsf.gov For this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and are expected to produce a single signal. Due to coupling with the two protons on the adjacent methylene group, this signal would appear as a triplet. In studies of similar trifluoromethylated amino alcohols, the singlet for the -CF₃ group typically appears in the range of -68 to -75 ppm. mdpi.com

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|

Note: Predicted values are based on data for analogous structures. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. In this compound, four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments. nih.gov A key feature in the ¹³C NMR spectrum of fluorinated compounds is the carbon-fluorine coupling (J_CF), which splits the signals of carbons near the fluorine atoms.

C4 (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms. This signal is expected to have a large coupling constant (J_CF). In related compounds, this quartet appears around 125 ppm with a J_CF of approximately 288 Hz. mdpi.com

C3 (-CH₂-CF₃): The carbon adjacent to the CF₃ group will also be split into a quartet by the three fluorine atoms, but with a smaller coupling constant.

C2 (>CH-OH): The carbon bearing the hydroxyl group will appear as a distinct signal. In similar trifluoromethylated amino alcohols, this carbon appears as a quartet (due to three-bond C-F coupling) around 78-81 ppm with a J_CF of about 25-27 Hz. mdpi.com

C1 (-CH₂-NH₂): The carbon of the aminomethyl group is the furthest from the electron-withdrawing trifluoromethyl group and is expected to appear at the lowest chemical shift (most upfield).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-CH₂NH₂) | ~45-55 | Singlet (s) or small multiplet |

| C2 (-CH(OH)-) | ~78-81 | Quartet (q) |

| C3 (-CH₂CF₃) | ~35-45 | Quartet (q) |

Note: Predicted values are based on general principles and data for analogous structures. mdpi.comnih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The spectrum of this compound would be expected to show characteristic absorption bands for its O-H, N-H, C-H, C-O, and C-F bonds. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains complex patterns that are unique to the specific molecule. msu.edu

O-H Stretch: A broad and strong absorption band is expected in the region of 3200–3500 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretch: Absorptions for sp³ C-H stretching are typically found just below 3000 cm⁻¹. libretexts.org

C-F Stretch: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1100-1200 cm⁻¹ range. mdpi.com

C-O Stretch: A strong band for the C-O stretching of the secondary alcohol is expected between 1050 and 1260 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Trifluoromethyl | C-F Stretch | 1100 - 1200 | Very Strong |

Note: Expected ranges are based on established IR correlation tables. mdpi.comlibretexts.orglibretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information about the analyte.

For amino alcohols, common fragmentation pathways include alpha cleavage and dehydration. libretexts.org

Alpha Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). For this compound, cleavage between C1-C2 or C2-C3 would be expected.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols. libretexts.org

Loss of Functional Groups: Studies on other amino alcohols have shown that the dissociation of functional groups from the main skeleton is a primary fragmentation route in electrospray ionization (ESI), a soft ionization technique similar to Atmospheric Pressure Chemical Ionization (APCI). nih.gov

The presence of nitrogen means the compound will follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The molecular weight of this compound is 143.11 g/mol , which is consistent with this rule. sigmaaldrich.com APCI is a soft ionization technique suitable for polar and thermally stable compounds, making it a viable method for the analysis of this amino alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are essential for confirming the molecule's connectivity and stereochemistry in the solid state.

Despite the listing of this compound in various chemical supplier catalogs and its mention as a reactant in some patent literature, specific studies detailing its single-crystal X-ray diffraction analysis are not available in the public domain. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound have not been reported.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table is for illustrative purposes; no published data is available.

Chiroptical Studies for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are fundamental for characterizing chiral molecules like this compound, which possesses a stereocenter at the C2 position. Methods such as polarimetry (measuring optical rotation) and circular dichroism provide critical information regarding the enantiomeric purity and absolute configuration of a sample.

A thorough search of scientific literature reveals a lack of published studies on the chiroptical properties of the enantiomers of this compound. While the synthesis of related trifluoromethylated compounds has been reported, specific values for the optical rotation or circular dichroism spectra for either the (R) or (S) enantiomer of this particular amino alcohol are not documented. This absence of data prevents a quantitative assessment of its enantiomeric purity and the experimental determination of its absolute configuration through these methods.

Table 2: Chiroptical Data for Enantiomers of this compound

| Enantiomer | Optical Rotation [α] | Circular Dichroism (CD) |

|---|---|---|

| (R)-1-Amino-4,4,4-trifluorobutan-2-ol | Data not available | Data not available |

This table is for illustrative purposes; no published data is available.

Computational and Theoretical Studies of Trifluoromethylated Amino Alcohol Systems

Mechanistic Investigations of Stereoselectivity and Reactivity

The stereoselectivity observed in catalytic reactions involving trifluoromethylated amino alcohols is often governed by subtle, non-covalent interactions between the substrate, the catalyst, and the metallic center. The unique properties of fluorine play a crucial role in these interactions.

The high electronegativity of fluorine atoms creates a strong polarization in the C-F bond, which can lead to significant electrostatic interactions. mdpi.com In the context of catalysis, the interaction between fluorine atoms and the metal center of a catalyst can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction. For instance, the fluorine atoms in a trifluoromethyl group can increase the Lewis acidity of a chelated metal center, making the catalyst more active. nih.gov This enhanced activity can favor a ligand-controlled reaction pathway over an uncatalyzed background reaction, leading to higher enantioselectivity. nih.gov

Furthermore, π-metal interactions are critical in many catalytic transformations. In reactions involving aromatic rings, either in the substrate or the catalyst's ligand system, π-π stacking interactions can occur. Computational studies have suggested that electronic effects from aromatic groups can play a significant role in these π-π interactions between the catalyst and the substrate. chimia.ch The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, can modulate the electron density of a nearby aromatic ring, thereby influencing the strength and geometry of these π-metal and π-π interactions. nih.gov This modulation can be a determining factor in achieving high stereoselectivity. nih.gov

The formation of metal-fluorine bonds is a challenging but vital aspect of certain catalytic cycles. nih.gov The strength and polarity of these bonds can dictate the feasibility of C-F bond formation or cleavage steps. researchgate.net Late transition metals are often favored in catalysis involving fluorinated compounds due to their generally weaker and less polarized metal-fluorine bonds compared to early transition metals. nih.govresearchgate.net

| Interaction Type | Effect of Fluorine/Trifluoromethyl Group | Consequence in Catalysis | Reference |

|---|---|---|---|

| Fluorine-Metal | Increases Lewis acidity of the metal center through electrostatic interactions. | Enhances catalyst activity and can lead to higher enantioselectivity. | nih.gov |

| π-Metal / π-π Stacking | Modulates electron density of aromatic systems, influencing interaction strength. | Affects transition state geometry and stereoselective induction. | nih.govchimia.chnih.gov |

| Metal-Fluorine Bonding | Forms strong, polarized bonds, making C-F reductive elimination difficult. | Presents a challenge in catalytic cycles; choice of metal is crucial. | nih.govresearchgate.net |

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly impacts the reactivity and electronic landscape of a molecule. nih.gov Its influence stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect. nih.govmdpi.com

This potent electron-withdrawing nature significantly enhances the electrophilic character of adjacent reaction centers. nih.gov For molecules like 1-amino-4,4,4-trifluorobutan-2-ol, the -CF3 group can increase the acidity of the hydroxyl proton and influence the nucleophilicity of the amino group. Computational studies on related systems have shown that the -CF3 group leads to significant charge delocalization, which can stabilize certain conformations or transition states. nih.gov This stabilization can, in turn, alter reaction pathways, sometimes slowing down subsequent steps that might otherwise proceed rapidly. nih.gov

The introduction of a -CF3 group can dramatically shift the redox potentials of a molecule. rsc.org This is particularly relevant in reactions involving electron transfer steps. The ability to tune redox properties is a key strategy in the design of electrocatalysts. rsc.org

Moreover, the steric bulk of the trifluoromethyl group, which is comparable in size to an isopropyl group, can also play a role in directing reaction pathways by favoring or disfavoring certain approaches of a reagent to the reactive center. nih.govnih.gov This combination of strong electronic and significant steric effects makes the trifluoromethyl group a unique substituent for modulating chemical reactivity and selectivity. nih.govmdpi.com

| Property | Influence of the Trifluoromethyl Group | Impact on Reaction | Reference |

|---|---|---|---|

| Electronic Properties | Strong electron-withdrawing inductive effect. | Increases electrophilicity of adjacent sites; enhances charge delocalization. | nih.gov |

| Reactivity | Can increase reactivity at electrophilic sites and alter chemo-, regio-, and stereoselectivity. | Can lead to unusual but well-defined reaction outcomes. | nih.gov |

| Redox Potential | Causes a positive shift in redox potentials. | Affects feasibility and rate of reactions involving electron transfer. | rsc.org |

| Steric Hindrance | Comparable in size to an isopropyl group. | Influences the direction of reagent approach, affecting stereoselectivity. | nih.govnih.gov |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are crucial determinants of its chemical behavior and biological interactions. Molecular modeling and conformational analysis, often employing quantum chemical calculations, provide insights into the molecule's preferred shapes.

Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov In the case of this compound, the gauche effect and other stereoelectronic interactions involving the highly electronegative fluorine atoms are expected to play a significant role. The 1,3-relationship between the trifluoromethyl group and the hydroxyl group, as well as the 1,2-relationship between the hydroxyl and amino groups, creates a complex conformational landscape.

Prediction of Reactivity and Selectivity Profiles using Quantum Chemical Methods

Quantum chemical methods offer a powerful framework for predicting the reactivity and selectivity of chemical reactions. mdpi.com By calculating various molecular properties and descriptors, it is possible to forecast how a molecule like this compound will behave in a given reaction environment.

One widely used approach is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

More advanced methods within the framework of Conceptual Density Functional Theory (DFT) provide a suite of reactivity descriptors. mdpi.com For instance, the Fukui function and local softness (or hardness) can be calculated for each atom in the molecule. mdpi.comnih.gov These descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most reactive sites for nucleophilic, electrophilic, and radical attack. mdpi.com The principle of matching softness, which states that soft nucleophiles prefer to react with soft electrophiles and vice versa, can be applied at a local level to predict regioselectivity in reactions. mdpi.com

These computational models can be used to construct a detailed reactivity profile for this compound, identifying the most probable sites of reaction and predicting the outcome of transformations such as N-alkylation, O-acylation, or oxidation. Such predictive models are invaluable in guiding synthetic efforts and understanding the fundamental chemical behavior of trifluoromethylated amino alcohols. nih.gov

Future Directions and Emerging Research Areas

Development of Sustainable and Environmentally Benign Synthetic Routes

The increasing demand for environmentally conscious chemical manufacturing has spurred research into greener synthetic pathways for fluorinated building blocks. Future efforts for producing 1-amino-4,4,4-trifluorobutan-2-ol are centered on minimizing waste, avoiding hazardous reagents, and improving atom economy.

A primary focus is the application of biocatalysis. nih.gov Enzyme-catalyzed reactions are highly selective and operate under mild conditions of temperature and pressure. researchgate.net The use of native or engineered amine dehydrogenases (AmDHs) and transaminases presents a promising avenue for the asymmetric synthesis of the target amino alcohol. whiterose.ac.uk For instance, a biocatalytic reductive amination of a corresponding ketone precursor, 1,1,1-trifluoro-4-hydroxybutan-2-one, could yield the desired product with high enantiomeric purity. nih.gov The development of robust enzymes through directed evolution can further enhance catalytic efficiency and substrate scope, making the process economically viable. nih.govnih.gov

Another sustainable approach involves the use of recyclable chiral auxiliaries. In a related synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a recyclable Ni(II) complex of a glycine (B1666218) Schiff base was employed, allowing for the recovery and reuse of the chiral ligand, which makes the process more commercially attractive. mdpi.comnih.govresearchgate.net Adapting such methodologies to the synthesis of this compound could significantly reduce the environmental footprint compared to classical stoichiometric approaches.

| Sustainable Approach | Description | Potential Advantages | Relevant Precursor/Analog |

| Biocatalytic Reductive Amination | Use of amine dehydrogenases (AmDHs) or other enzymes to asymmetrically convert a ketone precursor to the chiral amino alcohol. whiterose.ac.uk | High enantioselectivity, mild reaction conditions (ambient temp/pressure), reduced waste, biodegradable catalysts. nih.govresearchgate.net | 1,1,1-Trifluoro-4-hydroxybutan-2-one |

| Recyclable Chiral Auxiliaries | Employment of a chiral molecule that guides the stereoselective reaction and can be recovered and reused after the synthesis. mdpi.comnih.gov | Reduced cost associated with expensive chiral materials, lower overall waste. researchgate.net | (S)-2-Amino-4,4,4-trifluorobutanoic acid |

| Henry Reaction (Nitroaldol) | Base-catalyzed addition of nitroalkanes to fluorinated aldehydes (like fluoral hydrate), followed by reduction of the nitro group to an amine. nih.gov | Utilizes simple starting materials. Modifications using greener solvents or catalysts can improve sustainability. | β-nitro alcohols |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Beyond biocatalysis, the exploration of novel small-molecule and metal-based catalytic systems is crucial for achieving high efficiency and stereoselectivity. Enantioselective organocatalysis, which avoids the use of metals, has emerged as a powerful tool in asymmetric synthesis. princeton.edu Chiral phosphoric acids, imidazolidinones, or bifunctional amine-thiourea catalysts could potentially be developed to control the stereochemistry in the synthesis of this compound or its precursors.

In metal catalysis, systems that operate at very low catalyst loadings with high turnover numbers are highly sought after. The asymmetric synthesis of related fluorinated amino acids has been achieved using Ni(II) complexes with proline-derived Schiff bases, which require only a small molar excess of base and alkylating agent for optimal results. mdpi.com Similar advancements in the catalytic asymmetric reduction of trifluoromethyl ketones or the asymmetric opening of epoxides are key research areas that could lead to more efficient syntheses of the target amino alcohol. Furthermore, the development of catalysts for specific transformations, such as the phase-transfer catalysis using Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts for asymmetric halogenation of related β-amino acid derivatives, demonstrates the potential for highly specialized systems to achieve exceptional levels of stereocontrol. nih.gov

| Catalytic System | Mechanism/Principle | Potential Benefits |

| Organocatalysis | Uses small, metal-free organic molecules (e.g., chiral amines, phosphoric acids) to catalyze asymmetric transformations. princeton.edu | Avoids toxic or expensive heavy metals, often stable to air and moisture, provides complementary selectivity to metal catalysts. |

| Chiral Metal Complexes | Employs a central metal ion coordinated to chiral ligands to create an asymmetric environment for the reaction. (e.g., Ni(II)-Schiff Base). mdpi.comnih.gov | High enantioselectivity and diastereoselectivity, high turnover numbers, potential for tunability through ligand design. |

| Engineered Enzymes | Modifies the structure of natural enzymes through directed evolution or rational design to improve activity, stability, and selectivity for non-natural substrates. nih.gov | Extremely high selectivity (chemo-, regio-, and enantio-), operates in aqueous media under mild conditions. nih.gov |

Expansion of Synthetic Applications in the Construction of Structurally Diverse Molecules

This compound is a versatile building block, and a significant area of future research involves expanding its use in the synthesis of structurally complex and biologically active molecules. nih.gov The trifluoromethyl group often serves as a bioisosteric replacement for moieties like the isopropyl group, as seen in the relationship between trifluoro-leucine and leucine (B10760876), which can enhance a molecule's metabolic stability and receptor binding properties. mdpi.comresearchgate.netacademie-sciences.fr

Future applications will likely focus on incorporating this amino alcohol into peptidomimetics, where its structure can induce specific secondary conformations or improve proteolytic resistance. It can also serve as a chiral scaffold for the synthesis of complex heterocyclic systems, such as fluorinated oxazolidinones, piperidines, or azocanes, which are privileged structures in medicinal chemistry. mdpi.com The development of synthetic routes that utilize the amino and hydroxyl groups for orthogonal derivatization will allow for the creation of diverse molecular libraries for drug discovery screening. sigmaaldrich.com For example, the amino group could be used as a handle for peptide coupling while the hydroxyl group is used for esterification or etherification to attach other pharmacophores. Its use in synthesizing fluorinated amino sugars and other carbohydrate mimetics is another promising direction. researchgate.netresearchgate.net

| Target Molecular Class | Rationale for Using this compound | Potential Impact |

| Peptidomimetics | The trifluoromethyl group can enhance metabolic stability and binding affinity. The amino alcohol backbone provides a non-natural scaffold. nih.govnih.gov | Development of more potent and stable peptide-based therapeutics. |

| Fluorinated Heterocycles | Serves as a chiral precursor for multi-step synthesis of complex ring systems like fluorinated quinolones or azocanes. mdpi.com | Access to novel chemical space for drug discovery and agrochemicals. researchgate.net |

| Chiral Ligands | The defined stereochemistry and functional groups are ideal for creating new ligands for asymmetric catalysis. nih.gov | Discovery of new catalysts for synthesizing other valuable chiral molecules. |

| Fluorinated Carbohydrate Analogs | Can be used as a starting material for the de novo synthesis of complex fluorinated amino sugars. researchgate.netresearchgate.net | Probes for studying carbohydrate-protein interactions and development of enzyme inhibitors. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demand, the integration of synthetic routes with modern production technologies like continuous flow chemistry and automated synthesis is essential. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the ability to telescope multi-step reactions, which reduces manual handling and purification steps. flinders.edu.aunih.gov A multi-step synthesis of this compound could be designed in a flow system, where precursors are sequentially passed through different reactor coils containing immobilized catalysts or reagents, with in-line purification and monitoring to ensure high yield and purity. flinders.edu.au

Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are revolutionizing chemical discovery. synplechem.com By combining flow reactors with automated systems, a process for producing this compound can be made highly efficient and scalable. chemrxiv.org Such systems can be programmed to run numerous variations of a reaction in parallel to quickly optimize conditions or to generate libraries of derivatives based on the core amino alcohol scaffold for biological screening. synplechem.comresearchgate.net This approach would accelerate the discovery of new applications for this valuable building block by enabling on-demand, high-throughput synthesis. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-Amino-4,4,4-trifluorobutan-2-ol, and how can reaction parameters be optimized?

- Methodological Answer : A viable route involves reducing alkyl 4,4,4-trifluorobut-2-enoate derivatives via catalytic hydrogenation or enzymatic amination. Reaction optimization should focus on controlling temperature (20–40°C), solvent polarity (e.g., THF/water mixtures), and catalyst selection (e.g., Pd/C for hydrogenation). For example, mild reagents like sodium borohydride in methanol can selectively reduce carbonyl groups while preserving the trifluoromethyl moiety . Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- 19F and 1H NMR : To verify trifluoromethyl group integrity and stereochemical configuration.

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers.

- Polarimetry : Measure optical rotation to validate enantiopurity, comparing against literature values for similar fluorinated amino alcohols.

- X-ray Crystallography : For absolute stereochemical assignment, particularly if racemization is suspected during synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility and stability profiles of this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar aprotic conditions). Stability under acidic/basic conditions can be assessed via accelerated degradation studies (pH 2–12, 40–60°C) with HPLC monitoring. For oxidative stability, use O2/N2-sparged solutions and track decomposition via LC-MS. Storage under inert gas (e.g., argon) at 2–8°C is recommended to minimize degradation .

Q. What are the mechanistic implications of the trifluoromethyl group in nucleophilic substitution reactions involving this compound, and how can this be experimentally validated?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, favoring SN2 mechanisms. To validate:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution.

- Stereochemical Inversion Studies : Monitor configuration changes via chiral HPLC after reaction with a nucleophile (e.g., thiols) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify hydrolase inhibition.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes like serine proteases.

- Kinetic Analysis : Determine IC50 and Ki values via Lineweaver-Burk plots under varied substrate concentrations.

- Circular Dichroism (CD) : Assess conformational changes in enzymes upon compound binding .

Q. How can enantiomeric resolution of this compound be achieved, and what validation methods ensure enantiopurity?

- Methodological Answer :

- Chiral Derivatization : React with (+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) and analyze diastereomers via 19F NMR.

- Dynamic Kinetic Resolution (DKR) : Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems to enhance enantioselectivity.

- Validation : Cross-check enantiopurity with chiral HPLC and compare retention times to authentic standards .

Data Contradiction Analysis

Q. How should researchers resolve conflicting literature reports on the melting point and hygroscopicity of this compound?

- Methodological Answer :

- Controlled Replication : Synthesize the compound using published protocols and characterize via DSC (melting point) and TGA (hygroscopicity).

- Environmental Controls : Perform measurements in humidity-controlled chambers (e.g., 0–90% RH) to assess moisture uptake.

- Interlaboratory Collaboration : Share samples with independent labs to verify reproducibility, addressing potential impurities or polymorphic forms .

Experimental Design Considerations

Q. What experimental controls are critical when studying the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Blank Reactions : Exclude the catalyst to rule out non-enantioselective pathways.

- Racemic Controls : Compare results to racemic mixtures to confirm enantioselectivity.

- Inhibition Studies : Add competitive inhibitors (e.g., Boc-protected analogs) to validate active-site binding.

- Catalyst Loading Optimization : Vary catalyst concentration (0.1–10 mol%) to identify turnover limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.